Cas no 1960-88-9 (1,3-Bis4-(trifluoromethyl)phenylurea)
1,3-Bis4-(trifluoromethyl)phenylurea Chemical and Physical Properties
Names and Identifiers
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- Urea, N,N'-bis[4-(trifluoromethyl)phenyl]-
- 1,3-Bis[4-(trifluoromethyl)phenyl]urea
- 1,3-Bis(4-(Trifluoromethyl)Phenyl)Urea
- Maybridge4_001077
- HMS1524A21
- BDBM50383489
- 1,3-Bis(4-trifluoromethylphenyl)urea
- IDI1_031659
- N,N'-bis-(4-trifluoromethylphenyl)-urea
- B4518
- MFCD01908917
- SCHEMBL11003408
- 1960-88-9
- AS-82538
- SB83531
- BRD-K82116146-001-01-3
- PEXQIAHZLFTVJU-UHFFFAOYSA-N
- CS-0182192
- CHEMBL2031936
- A919599
- 1,3-Bis4-(trifluoromethyl)phenylurea
-
- MDL: MFCD01908917
- Inchi: 1S/C15H10F6N2O/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24)
- InChI Key: PEXQIAHZLFTVJU-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)NC(NC1C=CC(C(F)(F)F)=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 348.07000
- Monoisotopic Mass: 348.06973192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 41.1
Experimental Properties
- PSA: 41.13000
- LogP: 5.51420
- λmax: 264(EtOH)(lit.)
1,3-Bis4-(trifluoromethyl)phenylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152712-250mg |
1,3-Bis4-(trifluoromethyl)phenylurea |
1960-88-9 | >98.0%(HPLC) | 250mg |
¥617.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152712-1g |
1,3-Bis4-(trifluoromethyl)phenylurea |
1960-88-9 | >98.0%(HPLC) | 1g |
¥2059.90 | 2023-09-04 | |
| Alichem | A019136837-1g |
1,3-Bis[4-(trifluoromethyl)phenyl]urea |
1960-88-9 | 95% | 1g |
$231.00 | 2023-09-02 | |
| Alichem | A019136837-5g |
1,3-Bis[4-(trifluoromethyl)phenyl]urea |
1960-88-9 | 95% | 5g |
$777.70 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870118-200mg |
1,3-Bis[4-(trifluoromethyl)phenyl]urea |
1960-88-9 | 98% | 200mg |
572.40 | 2021-05-17 | |
| TRC | B015965-100mg |
1,3-Bis[4-(trifluoromethyl)phenyl]urea |
1960-88-9 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B015965-250mg |
1,3-Bis[4-(trifluoromethyl)phenyl]urea |
1960-88-9 | 250mg |
$ 380.00 | 2022-06-07 | ||
| TRC | B015965-500mg |
1,3-Bis[4-(trifluoromethyl)phenyl]urea |
1960-88-9 | 500mg |
$ 600.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4518-1g |
1,3-Bis4-(trifluoromethyl)phenylurea |
1960-88-9 | 98.0%(LC&N) | 1g |
¥2510.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4518-200mg |
1,3-Bis4-(trifluoromethyl)phenylurea |
1960-88-9 | 98.0%(LC&N) | 200mg |
¥555.0 | 2022-05-30 |
1,3-Bis4-(trifluoromethyl)phenylurea Suppliers
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Additional information on 1,3-Bis4-(trifluoromethyl)phenylurea
Comprehensive Analysis of 1,3-Bis(4-(trifluoromethyl)phenylurea (CAS No. 1960-88-9): Properties, Applications, and Industry Trends
1,3-Bis(4-(trifluoromethyl)phenylurea (CAS No. 1960-88-9) is a specialized organic compound gaining attention in advanced material science and pharmaceutical research. This urea derivative features two 4-(trifluoromethyl)phenyl groups, which contribute to its unique physicochemical properties, including enhanced thermal stability and lipophilicity. Researchers are increasingly exploring its potential as a hydrogen-bond donor in supramolecular chemistry and as a building block for high-performance polymers.
The compound's trifluoromethyl groups make it particularly valuable in modern drug discovery programs, where fluorine incorporation is a key strategy to improve metabolic stability and bioavailability. Recent studies highlight its utility in designing kinase inhibitors and protein-protein interaction modulators, addressing current demands for targeted therapies in oncology and autoimmune diseases. The electron-withdrawing nature of the CF3 groups also makes this urea derivative interesting for organic electronic applications, coinciding with the growing market for flexible electronics.
From a synthetic chemistry perspective, 1,3-Bis(4-(trifluoromethyl)phenylurea serves as an excellent model compound for studying urea-based molecular recognition. Its crystalline structure demonstrates remarkable hydrogen-bonding networks, a feature that aligns with current research trends in crystal engineering and materials design. The compound's thermal behavior (with decomposition typically above 250°C) makes it suitable for high-temperature applications, particularly in the development of novel polymeric materials for aerospace and automotive industries.
Environmental considerations surrounding fluorinated compounds have prompted detailed studies of this material's ecological impact. While the trifluoromethyl groups enhance chemical stability, researchers are investigating biodegradation pathways and developing greener synthesis methods to address sustainability concerns. This aligns with the chemical industry's shift toward eco-friendly fluorochemistry, responding to regulatory pressures and consumer demand for sustainable materials.
Analytical characterization of CAS 1960-88-9 typically involves advanced techniques such as NMR spectroscopy (showing distinctive fluorine couplings), mass spectrometry, and X-ray crystallography. The compound's purity is crucial for research applications, driving innovations in chromatographic separation methods for fluorinated ureas. These analytical challenges reflect broader industry needs for quality control in specialty chemicals.
Market analysts note growing interest in 1,3-Bis(4-(trifluoromethyl)phenylurea from both academic and industrial sectors, with patent activity increasing in areas of advanced materials and medicinal chemistry. The compound's versatility positions it at the intersection of multiple high-growth technology sectors, including biopharmaceuticals, organic electronics, and smart materials. As research continues, scientists are particularly focused on optimizing its structure-activity relationships for specific applications while maintaining favorable safety profiles.
Future developments may explore the compound's potential in catalysis (as organocatalyst or ligand) and energy storage systems, capitalizing on its redox-active properties. The unique combination of hydrogen-bonding capacity and fluorine effects makes 1,3-Bis(4-(trifluoromethyl)phenylurea a compelling subject for interdisciplinary research, bridging gaps between molecular design and functional material development.
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